molecular formula C14H19N3S2 B2627173 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 882079-12-1

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2627173
CAS No.: 882079-12-1
M. Wt: 293.45
InChI Key: WJFVAXOOPCPTPI-UHFFFAOYSA-N
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Description

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS# 882079-12-1) is a high-purity chemical compound with a molecular formula of C14H19N3S2 and a molecular weight of 293.45 g/mol. It is provided for research applications, particularly in the field of medicinal chemistry where the 1,3,4-thiadiazole scaffold is of significant interest. The 1,3,4-thiadiazole core is a privileged structure in drug discovery, known for its broad spectrum of biological activities. This heterocyclic ring is a bioisostere of pyrimidine bases, which allows its derivatives to potentially interact with critical biological targets . Researchers are actively investigating 1,3,4-thiadiazole derivatives for diverse therapeutic applications, including as potential anticancer, antimicrobial, and anti-inflammatory agents . Some derivatives have demonstrated potent inhibitory activity against specific cancer cell lines and pathogenic bacteria in preliminary research . The compound's structure, featuring a sulfur bridge to a pentamethylbenzyl group, may influence its lipophilicity and interaction with enzymes, making it a valuable intermediate for synthesizing more complex molecules for biological evaluation. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

5-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S2/c1-7-8(2)10(4)12(11(5)9(7)3)6-18-14-17-16-13(15)19-14/h6H2,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVAXOOPCPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CSC2=NN=C(S2)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The pentamethylbenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 2,3,4,5,6-Pentamethylbenzyl 343.5 High lipophilicity, steric bulk
5-(Pentafluorophenyl)-1,3,4-thiadiazol-2-amine Pentafluorophenyl 282.2 Electron-withdrawing, planar aromatic ring
5-(Allylsulfanyl)-1,3,4-thiadiazol-2-amine (Pesta) Allylsulfanyl 173.2 Flexible, π-coordination capability
5-[(Benzimidazol-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Benzimidazole-methylsulfanyl 294.4 Heterocyclic extension, hydrogen bonding
5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine 2-Chloro-4-fluorobenzyl 343.5 Halogenated, polar substituent

Key Observations :

  • Lipophilicity : The pentamethylbenzyl group in the target compound increases hydrophobicity, which may enhance membrane permeability compared to polar derivatives like Pesta .
  • Steric Hindrance : Bulky substituents (e.g., benzimidazole-methyl) could limit access to enzyme active sites, whereas the allyl group in Pesta allows for flexible metal coordination .

Pharmacological Activities

Compound Reported Activities Mechanism/Notes Reference
Target Compound Not explicitly reported (predicted) Potential antimicrobial activity inferred from analogs
5,5’-[(1,4-Phenylene)bis(1,3,4-thiadiazol-2-amine)] Antifungal, herbicidal Dual thiadiazole core enhances bioactivity
Pesta ([Cu2FeCl2(Pesta)4][FeCl4]) Metal coordination, catalytic applications Forms stable heterometallic π-complexes
Benzimidazole-thiadiazole hybrids Antibacterial (Staphylococcus aureus, E. coli) Synergistic effect from benzimidazole moiety
5-(Pentafluorophenyl)-thiadiazol-2-amine Fungicidal, herbicidal Fluorine atoms enhance reactivity

Activity Trends :

  • Antimicrobial Efficacy : Benzimidazole-thiadiazole hybrids show moderate activity against gram-positive bacteria (MIC: 53–47 µg/mL) , while fluorinated derivatives exhibit broader-spectrum fungicidal effects .
  • Metal Coordination : Allylsulfanyl derivatives like Pesta form stable complexes with transition metals, suggesting applications in catalysis or materials science .

Physicochemical and Computational Data

Compound Melting Point (°C) Solubility Computational Insights Reference
Target Compound Not reported Low (predicted) High logP (~4.7) due to pentamethylbenzyl group
5-[(Benzimidazol-2-ylmethyl)sulfanyl]-analog 196–198 DMSO-soluble Stabilized by N–H⋯N hydrogen bonds
Pesta Not reported Ethanol-soluble Cu–S bond length: 2.3 Å (DFT-optimized)
5-{[(Thiophen-2-yl)methyl]sulfanyl}-analog Not reported Organic solvents Planar thiophene enhances π-stacking

Structural Analysis :

  • Crystallographic studies of 5-({3-[(5-amino-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine reveal dihedral angles of 54.28° and 76.56° between thiadiazole rings and the central benzene, with N–H⋯N hydrogen bonding stabilizing the lattice .

Biological Activity

5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS: 882079-12-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is C14H19N3S2. It has a molecular weight of 293.45 g/mol and exhibits a minimum solubility of 5 mg/mL in DMSO. The compound features a thiadiazole ring that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with appropriate alkyl or aryl sulfides. The specific synthetic pathway can influence the yield and purity of the final product.

Antifungal Activity

Recent studies have shown that thiadiazole derivatives exhibit significant antifungal properties. In particular:

  • In Vitro Studies : Compounds related to thiadiazole structures have demonstrated activity against various fungal strains such as Candida albicans and Candida parapsilosis. For instance, compounds with similar structures showed MIC values comparable to established antifungal agents like ketoconazole .
  • Mechanism of Action : The antifungal activity is believed to stem from the inhibition of ergosterol synthesis in fungi, a critical component of fungal cell membranes. This inhibition occurs through interaction with the enzyme CYP51 .

Cytotoxicity

Cytotoxicity studies against NIH/3T3 cell lines reveal that certain derivatives of thiadiazole exhibit low cytotoxicity at effective concentrations. For example:

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

These results indicate that while effective against fungal cells, these compounds have minimal effects on normal mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be influenced by substituents on the phenyl moiety. Studies suggest that electronegative substituents enhance antifungal activity due to increased electron density and lipophilicity .

Case Studies

Several case studies highlight the biological significance of thiadiazole compounds:

  • Antifungal Efficacy : A study evaluated a series of thiadiazole derivatives for their antifungal properties and found that modifications at specific positions significantly affected their efficacy against fungal pathogens .
  • Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects in cellular models subjected to oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

  • Answer: The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives under acidic conditions. For example, in related 1,3,4-thiadiazole syntheses, isonicotinoyl hydrazide reacts with potassium thiocyanate in concentrated sulfuric acid to form the thiadiazole core, followed by alkylation with 2,3,4,5,6-pentamethylbenzyl bromide in ethanol . Solvent-free methods or stepwise alkylation (e.g., using chloroacetyl chloride and triethylamine in DMF) may improve regioselectivity and purity . Key factors include pH control during cyclization and inert atmospheres to prevent oxidation of sulfanyl groups.

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) confirms the molecular geometry, including bond lengths (e.g., C–S bonds at ~1.74–1.82 Å) and dihedral angles between the thiadiazole and pentamethylbenzyl moieties . Spectroscopic methods like ¹H/¹³C NMR and IR are used for functional group validation (e.g., NH₂ stretching at ~3300 cm⁻¹ and C=S vibrations at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What are the standard protocols for stability testing under varying pH and temperature conditions?

  • Answer: Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Degradation is monitored via HPLC, with thiol oxidation and hydrolysis of the sulfanyl group identified as primary degradation pathways. Antioxidants (e.g., BHT) or nitrogen atmospheres are recommended for long-term storage .

Advanced Research Questions

Q. How do steric effects from the pentamethylbenzyl group influence reactivity in nucleophilic substitution reactions?

  • Answer: The bulky pentamethylbenzyl substituent creates significant steric hindrance, reducing reaction rates in SN2 mechanisms. Computational studies (e.g., DFT) show that the methyl groups increase the energy barrier for nucleophilic attack by ~15–20 kJ/mol compared to unsubstituted benzyl analogs . Experimental validation involves comparing reaction kinetics with less hindered derivatives (e.g., 4-methylbenzyl) under identical conditions .

Q. What intermolecular interactions dominate the crystal packing, and how do they affect physicochemical properties?

  • Answer: SC-XRD data reveal that N–H···N hydrogen bonds between the thiadiazole amine and adjacent sulfur atoms form 2D supramolecular layers. Van der Waals interactions between methyl groups contribute to a high melting point (~250–260°C) and low solubility in polar solvents. Hirshfeld surface analysis quantifies the contribution of H-bonding (≈30%) and C–H···π interactions (≈20%) to crystal stability .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Answer: Discrepancies often arise from assay-specific conditions (e.g., bacterial strain variability or cytotoxicity thresholds). A tiered approach is recommended:

  • Step 1: Validate activity against standardized panels (e.g., CLSI guidelines for antimicrobials).
  • Step 2: Perform dose-response assays (IC₅₀/EC₅₀) with controls for membrane integrity (e.g., LDH release).
  • Step 3: Use molecular docking to identify off-target interactions (e.g., binding to human topoisomerase II) .

Q. What computational strategies predict the compound’s interaction with biological targets like bacterial topoisomerases?

  • Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding to DNA gyrase. The sulfanyl group forms a critical hydrogen bond with Asp81, while the pentamethylbenzyl moiety occupies a hydrophobic pocket. In silico mutagenesis studies suggest that replacing the methyl groups with halogens (e.g., Cl) may enhance binding affinity by 1.5–2.0 kcal/mol .

Methodological Tables

Table 1: Key Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 16.3579 Å, b = 6.1382 Å, c = 30.7095 Å
β Angle90.373°
V (ų)3083.4
Z8
R-factor0.039

Table 2: Stability Data Under Accelerated Conditions

Condition (pH/Temp)Degradation (%) at 72 hMajor Degradation Product
pH 1 / 60°C45%Thiadiazole sulfoxide
pH 7 / 40°C12%Benzyl mercaptan
pH 13 / 25°C8%Unchanged

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